(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine
Description
“(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine” is a chemical compound with the molecular formula C5H9N3S . It is a derivative of the 1,3,4-thiadiazole class of compounds .
Synthesis Analysis
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, which could include “this compound”, has been reported . The structures of these new compounds were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .
Molecular Structure Analysis
The crystal structure of the title compound is determined from microcrystalline powder using a multi-technique approach that combines X-ray powder diffraction (XRPD) data analysis based on direct-space methods with information from (13)C solid-state NMR (SSNMR), and molecular modelling using the GIPAW (gauge including projector augmented-wave) method .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 143.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its XLogP3-AA value is 0.1, indicating its partition coefficient between octanol and water . Its topological polar surface area is 80 Ų .
Future Directions
The future directions for the study and application of “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine” and related compounds could include further investigation into their synthesis, properties, and potential applications. For example, 1,3,4-thiadiazole derivatives have been studied for their potential applications in medicinal chemistry .
Properties
IUPAC Name |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-4-7-8-5(3-6)9-4/h2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWYCJDFWDQHBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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